1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Order-of-Magnitude Lipophilicity Reduction and Superior Drug-Like Properties
The 1,3,4-oxadiazole core of 2-(thiophen-2-yl)-5-(p-tolyl)-1,3,4-oxadiazole confers a systematic and quantifiable lipophilicity advantage over the corresponding 1,2,4-oxadiazole regioisomer, 3-(4-methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 330459-32-0). In a systematic comparison of matched molecular pairs across the AstraZeneca compound collection, 1,3,4-oxadiazoles showed an order of magnitude lower log D than their 1,2,4-oxadiazole counterparts in virtually all cases examined [1]. This reduced lipophilicity was accompanied by significantly improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility—all favoring the 1,3,4-oxadiazole scaffold [1]. The intrinsic difference arises from distinct charge distributions and dipole moments between the two regioisomers [1].
| Evidence Dimension | Lipophilicity (log D) – regioisomer comparison |
|---|---|
| Target Compound Data | LogP = 3.77 (computed, 1,3,4-oxadiazole scaffold) ; expected log D approximately 1 log unit lower than 1,2,4-oxadiazole matched pair |
| Comparator Or Baseline | 3-(4-Methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 330459-32-0); 1,2,4-oxadiazole matched pairs consistently exhibit log D values approximately 1 log unit (order of magnitude) higher than 1,3,4-oxadiazole analogs [1] |
| Quantified Difference | Approximately 1 log unit (order of magnitude) lower log D for the 1,3,4-oxadiazole scaffold relative to the 1,2,4-oxadiazole regioisomer, based on systematic matched-pair analysis (N > 100 pairs) [1] |
| Conditions | Matched molecular pair analysis across the AstraZeneca corporate compound collection; log D measured at pH 7.4; assay conditions as described in J. Med. Chem. 2012, 55, 1817–1830 [1] |
Why This Matters
For procurement decisions in drug discovery programs, selecting the 1,3,4-oxadiazole regioisomer over the 1,2,4-oxadiazole variant provides a predictable ~10-fold reduction in lipophilicity with concomitant benefits in metabolic stability and safety pharmacology (hERG) profiles, reducing attrition risk in lead optimization without additional synthetic effort.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
